2-Amino-5-(4-iodophenyl)-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one
Overview
Description
2-Amino-5-(4-iodophenyl)-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is of significant interest due to its potential biological activities and structural resemblance to purines, which are essential components of nucleic acids
Mechanism of Action
Target of Action
The primary target of 2-Amino-5-(4-iodophenyl)-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one is the Janus kinase 1 (JAK1) . JAK1 is a type of protein tyrosine kinase that plays a crucial role in the JAK-STAT signaling pathway, which is involved in cell growth, survival, development, and differentiation .
Mode of Action
This compound acts as a selective inhibitor of JAK1 . It binds to the kinase domain of JAK1, thereby inhibiting its activity . This inhibition prevents the phosphorylation and activation of STAT proteins, which are responsible for executing the downstream effects of the JAK-STAT signaling pathway .
Biochemical Pathways
The JAK-STAT pathway is the primary biochemical pathway affected by this compound . When JAK1 is inhibited, the activation of STAT proteins is also hindered. This results in the modulation of gene expression within the cell . The downstream effects of this include a reduction in inflammation and immune response, which are often overactive in conditions such as autoimmune diseases .
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for its bioavailability . In vitro ADME, hERG, kinase profiling, and pharmacokinetic tests have been performed to optimize this compound as a lead compound .
Result of Action
The inhibition of JAK1 by this compound leads to a decrease in the activity of the JAK-STAT pathway . This can result in a reduction of inflammation and immune response, making this compound potentially useful in the treatment of conditions such as rheumatoid arthritis and other autoimmune diseases . Mouse and rat in vivo studies have verified that this compound exhibits desired efficacies in collagen-induced arthritis (CIA) and adjuvant-induced arthritis (AIA) models .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and stability . Furthermore, the presence of other substances, such as proteins or ions, can potentially interact with the compound and affect its action .
Biochemical Analysis
Biochemical Properties
It has been suggested that it may interact with various enzymes and proteins
Cellular Effects
The effects of 2-Amino-5-(4-iodophenyl)-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one on various types of cells and cellular processes are still being studied. Preliminary research suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Studies on the dosage effects of this compound in animal models are ongoing. These studies aim to understand how the effects of the compound vary with different dosages, including any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways that this compound is involved in, including any enzymes or cofactors it interacts with, are currently being studied .
Transport and Distribution
Research is ongoing to understand how this compound is transported and distributed within cells and tissues. This includes studying any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This includes studying any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(4-iodophenyl)-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . The reaction proceeds under reflux conditions, leading to the formation of the desired pyrrolopyrimidine derivative. The reaction scheme is as follows:
Starting Materials: 2-amino-1H-pyrrole-3-carbonitriles and aryl nitriles.
Reagents: Potassium t-butoxide.
Solvent: Boiling t-butanol.
Conditions: Reflux.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of starting materials, and implementing efficient purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(4-iodophenyl)-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and potentially leading to the formation of different derivatives.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as organometallic compounds (e.g., Grignard reagents) or halogenating agents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
2-Amino-5-(4-iodophenyl)-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential as a therapeutic agent due to its structural similarity to purines, which are involved in various biological processes.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1H-pyrrole-3-carbonitriles: These compounds are precursors in the synthesis of pyrrolopyrimidine derivatives.
Aryl Nitriles: Used as starting materials in the synthesis of various heterocyclic compounds.
7-Deazaadenine Derivatives: Structurally similar compounds with potential biological activities.
Uniqueness
2-Amino-5-(4-iodophenyl)-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one is unique due to the presence of the iodine atom in the phenyl ring, which imparts distinct chemical properties and potential applications. Its structural resemblance to purines also makes it a valuable compound for studying nucleic acid interactions and developing therapeutic agents.
Properties
IUPAC Name |
2-amino-5-(4-iodophenyl)-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9IN4O/c13-7-3-1-6(2-4-7)8-5-15-10-9(8)11(18)17-12(14)16-10/h1-5H,(H4,14,15,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCDOICLRIVXYQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CNC3=C2C(=O)NC(=N3)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9IN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679853 | |
Record name | 2-Amino-5-(4-iodophenyl)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20679853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1204298-51-0 | |
Record name | 2-Amino-5-(4-iodophenyl)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20679853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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